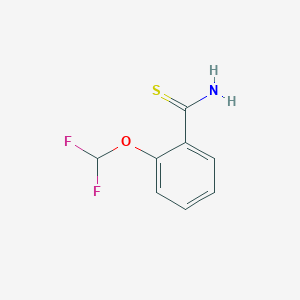

2-(Difluoromethoxy)benzothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NOS |

|---|---|

Molecular Weight |

203.21 g/mol |

IUPAC Name |

2-(difluoromethoxy)benzenecarbothioamide |

InChI |

InChI=1S/C8H7F2NOS/c9-8(10)12-6-4-2-1-3-5(6)7(11)13/h1-4,8H,(H2,11,13) |

InChI Key |

SMLJDQRPSHITTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethoxy Benzothioamide and Its Precursors

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. tgc.ac.inias.ac.innumberanalytics.comijciar.com For 2-(Difluoromethoxy)benzothioamide, the primary disconnection is the carbon-sulfur double bond of the thioamide functional group. This leads to the precursor, 2-(Difluoromethoxy)benzamide. This transformation is a well-established reaction, often accomplished using a thionating agent like Lawesson's reagent. mdpi.comchemspider.com

The next disconnection targets the amide bond of 2-(Difluoromethoxy)benzamide, pointing to 2-(difluoromethoxy)benzoic acid as a key intermediate. The formation of an amide from a carboxylic acid is a fundamental transformation in organic chemistry.

Finally, the difluoromethoxy group attached to the benzene (B151609) ring can be disconnected. This suggests that a key starting material could be a phenol (B47542), such as 2-hydroxybenzonitrile (B42573) or 2-hydroxybenzaldehyde, which can then undergo difluoromethoxylation. This analysis identifies the following key starting materials and intermediates:

2-Hydroxybenzonitrile or 2-Hydroxybenzaldehyde: Commercially available starting points for the introduction of the difluoromethoxy group.

2-(Difluoromethoxy)benzoic acid: A crucial intermediate formed after the introduction of the difluoromethoxy group and subsequent oxidation of the aldehyde or hydrolysis of the nitrile.

2-(Difluoromethoxy)benzamide: The direct precursor to the final product, synthesized from the corresponding benzoic acid.

Approaches to Introduce the Difluoromethoxy Group onto Aromatic Systems

The incorporation of a difluoromethoxy (–OCF₂H) group into aromatic systems is a critical step in the synthesis of the target molecule. This group can enhance the metabolic stability and lipophilicity of a compound. Several methods have been developed for this purpose.

Direct Difluoromethoxylation Strategies

Direct difluoromethoxylation of phenols is a common and effective strategy. This typically involves the generation of difluorocarbene (:CF₂) which then reacts with a phenoxide ion. A widely used reagent for this purpose is sodium chlorodifluoroacetate (ClCF₂COONa), which upon heating, decarboxylates to generate difluorocarbene. cas.cn The reaction is performed under basic conditions to deprotonate the phenol, making it nucleophilic enough to trap the electrophilic difluorocarbene.

Another approach involves the use of chlorodifluoromethane (B1668795) (ClCF₂H), a gas that can also serve as a difluorocarbene precursor. However, due to its gaseous nature and environmental concerns, other reagents are often preferred for laboratory-scale synthesis.

Utilizing Difluorocarbene Precursors in O-Difluoromethylation

Various reagents have been developed to serve as precursors for difluorocarbene, facilitating the O-difluoromethylation of phenols. These reagents are often more convenient to handle than gaseous chlorodifluoromethane. Examples include:

Diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂): This reagent can be used in the presence of a base like potassium hydroxide (B78521) to achieve difluoromethylation of phenols. thieme-connect.de

2-Chloro-2,2-difluoroacetophenone: This compound has been shown to be an effective difluorocarbene precursor for the difluoromethylation of various phenol derivatives in the presence of a base like potassium hydroxide or potassium carbonate. nih.gov

Difluoromethyltri(n-butyl)ammonium chloride: This salt has been developed as a difluorocarbene source for the difluoromethylation of O-, S-, and N-nucleophiles under basic conditions. cas.cn

Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻): This reagent can generate difluorocarbene upon decarboxylation without the need for a base, allowing for the difluoromethylation of activated X-H bonds (X = N, O, S). rsc.org

The general mechanism for O-difluoromethylation using these precursors involves the in-situ generation of difluorocarbene, which is then trapped by a phenoxide ion. The resulting difluoromethoxide is then protonated to yield the aryl difluoromethyl ether.

Synthetic Routes to the Benzothioamide Moiety

The final key transformation in the synthesis of this compound is the formation of the benzothioamide functional group.

Thionation of Benzamides and Related Carbonyl Compounds

The most direct and widely used method for the synthesis of thioamides is the thionation of the corresponding amides. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is the most common and effective reagent for this transformation. mdpi.comchemspider.comorientjchem.orgnih.gov The reaction involves heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). chemspider.comorientjchem.org

The reaction mechanism is thought to involve the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. Subsequent ring-opening and rearrangement lead to the formation of the thioamide and a stable phosphorus-oxygen double bond byproduct. nih.gov

The reaction conditions, such as temperature and reaction time, can vary depending on the specific substrate. For example, the thionation of N-(p-tolyl)benzamide can be achieved by refluxing with Lawesson's reagent in toluene. beilstein-journals.org In some cases, carrying out the reaction in THF at room temperature can also be effective, although it may require longer reaction times. chemspider.com

An example of a typical thionation procedure involves dissolving the amide and Lawesson's reagent in a suitable solvent and heating the mixture until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). The work-up procedure typically involves removing the solvent and purifying the product by column chromatography or recrystallization. chemspider.combeilstein-journals.org

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| N-(p-tolyl)benzamide | Lawesson's Reagent | Toluene | Reflux | N-(p-tolyl)benzothioamide | - | beilstein-journals.org |

| Amide | Lawesson's Reagent | THF | Room Temperature | Thioamide | 86% | chemspider.com |

| Acridinedione | Lawesson's Reagent | Toluene | Reflux, 130°C | Thioacridine | Good to Excellent | orientjchem.org |

| 2-(decylsulfonyl)acetamide | Lawesson's Reagent | Toluene | - | 2-(decylsulfonyl)ethanethioamide | - | nih.gov |

| 4-Methoxy N-(m-tolyl)benzamide | Lawesson's Reagent | Ethanol | - | 4-Methoxy N-(m-tolyl)benzothioamide | 86% | mdpi.com |

Synthesis via Carboxylic Acids and Nitriles

Alternative synthetic strategies for this compound can begin with either the corresponding carboxylic acid or nitrile.

The synthesis from 2-(Difluoromethoxy)benzoic acid would typically proceed in two steps: first, the activation of the carboxylic acid, followed by a reaction with a sulfur source and an amine source, or conversion to the amide and subsequent thionation as described previously. More direct methods have been developed for related compounds, such as the deoxygenative synthesis of fluorinated thioesters from carboxylic acids using benzothiazolium reagents. researchgate.netfu-berlin.de This process involves reacting the carboxylic acid with a reagent like 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) or its analogues. researchgate.net Adapting this methodology could potentially allow for a one-pot synthesis of thioamides from carboxylic acids.

Another viable precursor is 2-(Difluoromethoxy)benzonitrile . The conversion of nitriles to thioamides can be achieved through acid-catalyzed thiolysis. This method involves reacting the nitrile with a source of hydrogen sulfide (B99878) in the presence of an acid catalyst. It is often praised for its use of inexpensive and easy-to-handle reagents. researchgate.net

Metal-Catalyzed Thioamidation Reactions

Modern synthetic chemistry increasingly relies on metal-catalyzed cross-coupling reactions to form C-S bonds. While direct metal-catalyzed thioamidation of an aryl halide is not a standard procedure, related transformations suggest potential pathways. For instance, a palladium-catalyzed decarbonylative thioetherification has been developed, which couples carboxylic acids with thioesters to form sulfides. rsc.org This strategy involves an in-situ activation of the carboxylic acid to a mixed anhydride, followed by oxidative addition, decarbonylation, and reductive elimination. rsc.org While this specific protocol yields thioethers, the underlying principle of activating a carboxylic acid derivative for a C-S bond-forming reaction could be conceptually adapted for thioamide synthesis. rsc.orgnih.gov

Convergent and Linear Synthesis Strategies for this compound

The construction of the target molecule can be approached through two primary strategic plans: linear and convergent synthesis. youtube.com

Optimization of Reaction Conditions and Yields

To maximize the efficiency of any synthetic route, the optimization of reaction conditions is critical. This process involves systematically varying parameters to find the set of conditions that provides the highest yield and purity of the desired product. researchgate.netscielo.br

For the key thionation step of 2-(Difluoromethoxy)benzamide, several factors would be subject to optimization. These include:

Reagent Stoichiometry: The molar ratio of the thionating agent (e.g., Lawesson's reagent) to the amide can be varied. While a 0.5 equivalent is often cited, adjusting this ratio can impact reaction completion and byproduct formation. nih.gov

Solvent: While toluene is common, other high-boiling aprotic solvents like xylene or dioxane could be screened. The choice of solvent can affect reaction rates and solubility. nih.gov

Temperature and Reaction Time: The reaction is typically run at reflux, but the optimal temperature and duration should be determined experimentally to ensure full conversion without promoting decomposition of the product. researchgate.netscielo.br

Concentration: The concentration of the reactants can influence the reaction kinetics and should be optimized.

Table 3: Hypothetical Optimization of Thionation of 2-(Difluoromethoxy)benzamide

| Entry | Lawesson's Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.5 | Toluene | 110 | 4 | (To be determined) |

| 2 | 0.6 | Toluene | 110 | 4 | (To be determined) |

| 3 | 0.5 | Xylene | 140 | 2 | (To be determined) |

| 4 | 0.6 | Xylene | 140 | 2 | (To be determined) |

| 5 | 0.5 | Dioxane | 101 | 6 | (To be determined) |

This systematic approach, as demonstrated in various chemical syntheses, is essential for developing a robust and high-yielding protocol for the preparation of this compound. researchgate.netchemrxiv.org

Chemical Transformations and Reactivity of 2 Difluoromethoxy Benzothioamide

Reactivity at the Thioamide Functional Group

The thioamide functional group, -C(S)NH₂, is a versatile entity in organic synthesis. It is generally more reactive than its amide counterpart, with the carbon-sulfur double bond being weaker than a carbon-oxygen double bond (approximately 130 kcal/mol vs. 170 kcal/mol). nih.gov This increased reactivity allows for transformations with both nucleophiles and electrophiles. nih.gov

Nucleophilic and Electrophilic Reactions of the Thiocarbonyl Center

The thioamide group exhibits dual reactivity. The sulfur atom, with its available lone pairs, acts as a soft nucleophilic center, while the thiocarbonyl carbon is electrophilic.

Electrophilic Attack: Electrophiles readily attack the soft sulfur atom. This S-functionalization is a common initial step in many thioamide reactions, activating the molecule for subsequent transformations.

Nucleophilic Attack: The thiocarbonyl carbon is susceptible to attack by nucleophiles. However, thioamides are generally more resistant to simple nucleophilic addition and hydrolysis compared to amides due to greater n_N → π*_C=S conjugation. nih.gov The rate of hydrolysis for a typical thioamide in aqueous potassium hydroxide (B78521) is noted to be about ten times slower than the corresponding amide. nih.gov The reactivity can be enhanced by "ground-state-destabilization," for example, through N-acylation, which reduces the resonance stabilization and increases the electrophilicity of the thiocarbonyl carbon, facilitating nucleophilic attack. nih.govrsc.org The ortho-difluoromethoxy group on the benzothioamide ring, being electron-withdrawing, is expected to further enhance the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack compared to an unsubstituted benzothioamide.

Alkylation and Acylation Processes

Alkylation and acylation are fundamental transformations for thioamides, typically occurring at the sulfur or nitrogen atom.

Alkylation: Thioamides readily undergo S-alkylation with alkyl halides to form thioimidate salts. These intermediates are highly versatile and can be used in the synthesis of various heterocyclic systems or can be hydrolyzed to the corresponding esters or amides.

Acylation: While S-acylation can occur, N-acylation is a key transformation for activating the thioamide group. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can lead to N-Boc protected thioamides. rsc.org This process likely proceeds through an initial S-acylation followed by a rapid S-to-N acyl transfer. rsc.org This N-activation weakens the N-C(S) bond, making the thiocarbonyl carbon significantly more electrophilic and primed for reactions like transamidation with nucleophilic amines. rsc.org

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type | Description |

|---|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | Thioimidate Salt | The sulfur atom acts as a nucleophile, displacing the iodide to form a salt. This activates the carbon for further nucleophilic attack. |

| N-Acylation | Di-tert-butyl dicarbonate (Boc₂O) / DMAP | N-Boc-thioamide | Acylation occurs on the nitrogen atom, which destabilizes the thioamide ground state and activates the thiocarbonyl carbon for subsequent reactions. rsc.org |

| Transamidation | N-Boc activated thioamide + Nucleophilic Amine (e.g., Benzylamine) | New Thioamide | A powerful method for forming new thioamides by displacing the original amino group. rsc.org |

Cyclization Reactions Leading to Heterocyclic Systems

The benzothioamide scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly benzothiazoles. These reactions typically involve an intramolecular cyclization where the thioamide sulfur atom attacks an electrophilic center on the benzene (B151609) ring or a substituent.

A common strategy involves the palladium-catalyzed intramolecular C-H functionalization and C-S bond formation. For example, N-arylcyanothioformamides have been shown to cyclize to form 2-cyanobenzothiazoles in the presence of a palladium catalyst and a copper co-catalyst. mdpi.com While this specific precursor is different, the principle of intramolecular C-S bond formation is highly relevant. For 2-(Difluoromethoxy)benzothioamide, cyclization could potentially be induced through oxidative methods or by introducing a reactive group ortho to the thioamide that facilitates ring closure. The thioamide itself can be converted into a more reactive species to trigger cyclization onto the aromatic ring.

Table 2: Potential Cyclization Pathways to Heterocyclic Systems

| Reaction Type | Reagent/Condition | Potential Heterocycle | Description |

|---|---|---|---|

| Oxidative Cyclization | Oxidizing Agent (e.g., I₂, H₂O₂) | Benzothiazole (B30560) derivative | The Hertz reaction is a classic example where an aniline (B41778) derivative reacts with sulfur monochloride. A related intramolecular oxidative C-S bond formation could yield a benzothiazole. |

| Reaction with α-Haloketones | R-CO-CH₂-Br | Thiazole (B1198619) Ring (fused) | The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. An intramolecular variant could be envisioned if a suitable electrophilic side chain is present on the benzene ring. |

| Intramolecular C-H Functionalization | Pd(II) catalyst | Benzothiazole derivative | Analogous to known methods, direct C-H activation of the benzene ring at the position ortho to the thioamide could lead to cyclization, forming the benzothiazole core. mdpi.com |

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a key feature of the molecule, primarily influencing its physicochemical properties and stability. It is often used in medicinal chemistry as a bioisostere for a methoxy (B1213986) or hydroxyl group to enhance metabolic stability and modify lipophilicity. nih.gov

Stability and Chemical Lability Under Various Reaction Conditions

The difluoromethoxy group is known for its high stability under a wide range of synthetic conditions. The C-F bond is exceptionally strong, making the group resistant to many chemical reagents.

Acidic and Basic Conditions: The aromatic difluoromethoxy group is generally stable to both acidic and basic conditions commonly used in organic synthesis. It is considered more robust than many other fluorine-containing substituents.

Oxidative and Reductive Conditions: The -OCF₂H group is inert to most common oxidizing and reducing agents that would typically transform other functional groups in the molecule. For instance, the synthesis of pantoprazole, a drug containing a difluoromethoxy-substituted benzimidazole (B57391), involves an oxidation step to form a sulfoxide (B87167) from a sulfide (B99878), during which the -OCF₂H group remains intact. ossila.com

Metabolic Stability: In a biological context, the difluoromethoxy group is significantly more stable towards metabolic degradation (e.g., O-dealkylation by cytochrome P450 enzymes) than a simple methoxy group. This increased stability was a key reason for its incorporation into estratriene derivatives to prevent the in vivo demethylation observed with methoxy analogues. nih.gov

Table 3: Stability Profile of the Aryl-OCF₂H Group

| Condition | Stability | Notes |

|---|---|---|

| Strong Acid | High | Generally stable, but extreme conditions (high temperature, prolonged exposure) can lead to cleavage. |

| Strong Base | High | Stable under typical basic reaction conditions used for amide or thioamide chemistry. |

| Oxidizing Agents | Very High | Inert to common oxidants like KMnO₄, H₂O₂, m-CPBA. ossila.com |

| Reducing Agents | Very High | Stable to typical reducing agents like NaBH₄, LiAlH₄, H₂/Pd. nih.gov |

| Organometallics | High | Generally non-reactive towards organolithium or Grignard reagents at low temperatures. |

| Metabolic (Enzymatic) | Very High | Resistant to O-dealkylation, enhancing bioavailability and in vivo half-life. nih.gov |

Potential Interconversions or Modifications of the Fluorinated Ether

Direct chemical modification of the difluoromethoxy group without cleaving the C-O or C-F bonds is exceptionally challenging and not a common synthetic strategy.

C-H Bond Functionalization: The hydrogen atom of the -OCF₂H group is not readily abstracted under typical ionic reaction conditions. Radical reactions could potentially target this C-H bond, but such transformations are not standard and would require specific, highly reactive radical initiators.

Cleavage: While stable, the difluoromethoxy group is not completely inert. Cleavage to a phenol (B47542) can occur under very harsh conditions, such as with strong Lewis acids at high temperatures or with certain reducing agents under forcing conditions, but these conditions would likely decompose the thioamide portion of the molecule as well.

For the vast majority of chemical transformations targeting the thioamide functional group, the 2-(difluoromethoxy) substituent is best regarded as a stable, electronically-influential spectator group.

Reactivity of the Benzene Ring

Aromatic Substitution Patterns (e.g., Electrophilic Aromatic Substitution, Metal-Catalyzed Coupling Reactions)

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is determined by the directing effects of the difluoromethoxy and thioamide groups.

The difluoromethoxy group (-OCHF₂) is known to be an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging compared to unsubstituted benzene. uobabylon.edu.iqlibretexts.orglibretexts.org Generally, deactivating groups direct incoming electrophiles to the meta position. researchgate.netmasterorganicchemistry.com

The thioamide group (-C(S)NH₂) is also generally considered to be an electron-withdrawing and thus a deactivating, meta-directing group for electrophilic aromatic substitution. The combined deactivating effect of both substituents would likely render the benzene ring of this compound significantly less reactive towards electrophiles.

Given that both substituents are meta-directing relative to their own positions, their combined influence on the substitution pattern would reinforce substitution at the positions meta to both groups. In the case of this compound, this would primarily direct incoming electrophiles to the C4 and C6 positions. However, steric hindrance from the adjacent thioamide group might favor substitution at the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of an Analogous Difluoromethoxy-Substituted Benzene Ring

| Reaction | Reagents | Major Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | meta-Nitro derivative | libretexts.orglibretexts.orgchemguide.co.uk |

| Bromination | Br₂, FeBr₃ | meta-Bromo derivative | masterorganicchemistry.comwikipedia.org |

| Acylation | RCOCl, AlCl₃ | meta-Acyl derivative | ucalgary.camasterorganicchemistry.comkhanacademy.org |

| Sulfonation | Fuming H₂SO₄ | meta-Sulfonic acid derivative | youtube.comkhanacademy.orgyoutube.com |

This table is illustrative and based on the general reactivity of difluoromethoxy-substituted benzene derivatives. Specific yields for this compound are not available in the literature.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For this compound, these reactions would typically involve converting one of the C-H bonds on the aromatic ring to a C-Halogen or C-Triflate bond first, which can then participate in coupling reactions. Alternatively, direct C-H activation/functionalization could be envisioned.

Palladium-, nickel-, and copper-based catalysts are commonly employed for these transformations. nih.govrsc.orgrsc.org For instance, a bromo-substituted derivative of this compound could undergo Suzuki, Heck, or Buchwald-Hartwig couplings to introduce new aryl, vinyl, or amino groups, respectively.

The thioamide functionality itself can also participate in or be influenced by metal-catalyzed reactions. Thioamides are known to be effective ligands for various transition metals, which could either facilitate or inhibit catalytic cycles involving the aromatic ring. nih.gov

Functionalization of the Aromatic Nucleus

Functionalization of the aromatic nucleus of this compound beyond standard electrophilic substitutions would likely rely on modern synthetic methodologies.

Directed Ortho-Metalation (DoM)

While the difluoromethoxy and thioamide groups are primarily meta-directing for electrophilic attack, the thioamide group, through its nitrogen or sulfur atom, could potentially act as a directing group for ortho-lithiation. This would involve treatment with a strong organolithium base, leading to deprotonation at the C3 position. The resulting aryllithium species could then be quenched with various electrophiles to introduce a wide range of functional groups specifically at the ortho position.

C-H Activation

Transition metal-catalyzed C-H activation is a rapidly evolving field that allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H arylation, for example, could potentially be used to introduce aryl groups onto the benzene ring of this compound. The regioselectivity of such reactions would be highly dependent on the specific catalyst and directing group employed.

Table 2: Potential Functionalization Reactions of an Analogous Aryl Thioamide System

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Suzuki Coupling (of a bromo-derivative) | Arylboronic acid, Pd catalyst, base | Biaryl derivative | youtube.com |

| Buchwald-Hartwig Amination (of a bromo-derivative) | Amine, Pd catalyst, base | Arylamine derivative | youtube.com |

| Directed ortho-Metalation | 1. n-BuLi or s-BuLi2. Electrophile (e.g., CO₂, I₂, RCHO) | ortho-Functionalized derivative | N/A |

This table presents potential transformations based on the known reactivity of similar compound classes. Direct experimental data for this compound is not currently available.

Mechanistic Investigations of Reactions Involving 2 Difluoromethoxy Benzothioamide

Kinetic Studies of Key Transformations

Kinetic studies, which measure the rates of chemical reactions, are fundamental to understanding reaction mechanisms and optimizing process parameters. There is no evidence of published kinetic data for the key transformations involving 2-(difluoromethoxy)benzothioamide in the scientific literature. Such studies would provide valuable information on reaction orders, rate constants, and the activation energies associated with its formation or subsequent reactions. The absence of this data limits a quantitative understanding of its reactivity.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are cornerstones of mechanistic elucidation. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography are employed to detect and characterize these short-lived species. For this compound, there are no published research articles that focus on the isolation or spectroscopic characterization of its reaction intermediates during its synthesis or subsequent chemical transformations.

Role of Catalysts and Solvent Effects on Reaction Outcomes

While patents may specify the catalysts and solvents used in the synthesis of this compound, a systematic investigation into their effects on reaction outcomes is not documented. Such studies would typically involve screening a variety of catalysts and solvents and analyzing their impact on reaction rate, yield, and purity. The table below hypothetically illustrates the kind of data that would be generated from such a study, though it is important to reiterate that this data is not currently available in the public domain for this specific compound.

Hypothetical Data on Solvent Effects on the Thionation of 2-(Difluoromethoxy)benzonitrile

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene (B28343) | 2.4 | 12 | Data not available |

| Dioxane | 2.2 | 10 | Data not available |

| Pyridine | 12.4 | 6 | Data not available |

This table is for illustrative purposes only to show what a systematic study on solvent effects might present. The actual data for this compound is not publicly available.

Computational Chemistry and Theoretical Studies of 2 Difluoromethoxy Benzothioamide

Electronic Structure and Molecular Orbital Analysis

The electronic character of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the gap between them are critical determinants of a molecule's electronic transitions, stability, and reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state.

Table 1: Hypothetical Frontier Molecular Orbital Energies of 2-(Difluoromethoxy)benzothioamide Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Energy difference between HOMO and LUMO; indicates kinetic stability and resistance to electronic excitation. |

Quantum Chemical Calculations of Reactivity Parameters

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) , the chemical potential, measures the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) quantifies the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2.

Global Electrophilicity Index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

These parameters provide a framework for comparing the reactivity of this compound with other compounds. The presence of the electronegative fluorine atoms is expected to result in a relatively high electrophilicity index.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Parameter | Definition | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.80 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.025 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.225 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.64 | Indicates a moderate to high electrophilic character. |

Conformational Analysis and Energetics

The three-dimensional structure of a molecule dictates how it interacts with its environment. For this compound, a key structural feature is the rotational barrier around the C-C bond connecting the thioamide group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group.

A conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy at each step. This process generates a potential energy surface, revealing the lowest-energy conformers (ground states) and the energy barriers between them. Due to steric hindrance and electronic repulsion from the bulky and highly electronegative difluoromethoxy group at the ortho position, the thioamide group (-CSNH₂) is unlikely to be coplanar with the aromatic ring. Computational studies on similarly substituted benzamides have shown that ortho-fluorination induces non-planar conformations, which can be crucial for biological activity or material properties. nih.gov The most stable conformer of this compound would likely feature a significant torsion angle to minimize steric clash between the thioamide group and the difluoromethoxy group.

Table 3: Hypothetical Relative Energies of this compound Conformers Relative energy (ΔE) calculated for different torsion angles of the Ar-C(S) bond.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| A | 0 (Planar) | 5.5 | High energy, sterically hindered |

| B | 45 | 0.0 | Most stable, global minimum |

| C | 90 | 2.1 | Transition state for rotation |

| D | 180 (Planar) | 6.2 | Highest energy, sterically hindered |

Prediction of Spectroscopic Properties (e.g., advanced NMR, IR)

Computational methods can accurately predict spectroscopic data, which are essential for compound characterization. DFT calculations allow for the simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.com

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum. For this compound, characteristic frequencies would include the N-H stretching vibrations, C=S stretching, C-F stretching, and aromatic C-H and C=C vibrations. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, and thus are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei can be calculated with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) to obtain the chemical shifts. These predictions are invaluable for interpreting complex experimental spectra and confirming the molecular structure.

Table 4: Predicted Key Spectroscopic Data for this compound

| Spectrum | Functional Group / Atom | Predicted Value | Notes |

| IR | N-H Stretch | ~3400-3300 cm⁻¹ | Two bands expected for -NH₂ group. |

| C-H (Aromatic) | ~3100-3000 cm⁻¹ | Typical aromatic C-H stretching. | |

| C=S Stretch | ~1250-1050 cm⁻¹ | Thioamide C=S bond vibration. | |

| C-F Stretch | ~1100-1000 cm⁻¹ | Strong bands from the -OCHF₂ group. | |

| ¹H NMR | -NH₂ | ~8.5-9.5 ppm | Broad singlet, deshielded by thioamide. |

| Ar-H | ~7.2-8.0 ppm | Complex multiplet pattern for aromatic protons. | |

| -OCHF₂ | ~6.5-7.5 ppm | Triplet due to coupling with two fluorine atoms. | |

| ¹³C NMR | C=S | ~190-200 ppm | Highly deshielded thioamide carbon. |

| Ar-C | ~115-150 ppm | Aromatic carbons with varied shifts. | |

| -OCHF₂ | ~115 ppm (t) | Triplet due to ¹JCF coupling. | |

| ¹⁹F NMR | -OCHF₂ | ~ -80 to -90 ppm (d) | Doublet due to coupling with the proton. |

Transition State Modeling and Reaction Pathway Energetics

Understanding how a molecule reacts involves mapping the energetic landscape of a chemical transformation. Transition state (TS) theory allows for the identification of the highest energy point along a reaction coordinate, known as the transition state, which represents the kinetic barrier to a reaction. nih.govmit.edu

For this compound, a potential reaction could be its hydrolysis or aminolysis at the thioamide carbon. To model this, one would define the reactants (e.g., this compound and a nucleophile like water or ammonia) and the expected products. Computational algorithms can then search for the transition state structure connecting them.

Table 5: Hypothetical Energetics for a Nucleophilic Attack on this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Tetrahedral intermediate formation | +25.4 |

| Products | Hydrolysis products | -8.7 |

Applications of 2 Difluoromethoxy Benzothioamide As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Frameworks

The thioamide functionality is a powerful precursor for the construction of a wide array of sulfur and nitrogen-containing heterocycles. The inherent reactivity of the carbon-sulfur double bond, coupled with the nucleophilicity of the nitrogen atom, allows for a variety of cyclization reactions. 2-(Difluoromethoxy)benzothioamide is poised to be a valuable starting material for generating novel heterocyclic scaffolds, with the 2-(difluoromethoxy)phenyl moiety offering a unique substitution pattern that can influence the biological and material properties of the final products.

Several classical and modern synthetic methodologies can be applied to this compound to yield important heterocyclic systems:

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a robust and high-yielding reaction, involves the condensation of a thioamide with an α-haloketone. chemhelpasap.comsynarchive.comyoutube.com By reacting this compound with various α-haloketones, a library of 2-(2-(difluoromethoxy)phenyl)-substituted thiazoles can be readily accessed. These thiazoles are prevalent in many biologically active compounds. researchgate.netresearchgate.net

Thiophenes: The Gewald aminothiophene synthesis provides a pathway to highly substituted 2-aminothiophenes from a thioamide, an activated nitrile, and elemental sulfur. researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.org Utilizing this compound in this multicomponent reaction would lead to thiophenes bearing both the difluoromethoxy-substituted aryl group and an amino group, which can be further functionalized.

1,2,4-Thiadiazoles: The oxidative dimerization of thioamides is a common method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. tandfonline.comacs.orgacs.orgorganic-chemistry.org Subjecting this compound to oxidative conditions would yield 3,5-bis(2-(difluoromethoxy)phenyl)-1,2,4-thiadiazole, a symmetrical molecule with potential applications in materials science.

1,3,4-Thiadiazoles: These heterocycles can be synthesized through the cyclization of thiohydrazides, which can be derived from thioamides. organic-chemistry.orgnih.govmdpi.comsbq.org.brresearchgate.netresearchgate.net This pathway offers a route to 2,5-disubstituted-1,3,4-thiadiazoles incorporating the 2-(difluoromethoxy)phenyl group.

Pyrimidines: Thioamides can serve as precursors for the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with various carbonyl compounds or their equivalents. pharmaguideline.comnih.govgrowingscience.comorganic-chemistry.org This opens up the possibility of incorporating the this compound core into pyrimidine-based structures, which are of significant interest in medicinal chemistry.

Table 1: Potential Heterocyclic Frameworks from this compound

| Heterocycle | General Synthetic Method | Potential Reactants |

| Thiazole | Hantzsch Synthesis | α-Haloketones |

| Thiophene | Gewald Synthesis | Activated Nitriles, Sulfur |

| 1,2,4-Thiadiazole | Oxidative Dimerization | Oxidizing Agent |

| 1,3,4-Thiadiazole | Cyclization of Thiohydrazide | Hydrazine, Acid Chloride |

| Pyrimidine | Condensation | 1,3-Dicarbonyl Compounds |

Intermediate in the Preparation of Complex Organic Molecules

Beyond its role as a direct precursor to heterocyclic systems, this compound can serve as a key intermediate in the synthesis of more complex organic molecules. The difluoromethoxy group itself imparts several desirable properties that are highly sought after in drug discovery and materials science. researchgate.netnih.govenamine.net

The introduction of a difluoromethoxy group can significantly enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. nih.govnih.govnih.gov This is a crucial consideration in the design of new pharmaceuticals. Furthermore, the difluoromethoxy group is considered a lipophilic hydrogen bond donor, a characteristic that can improve a molecule's binding affinity to biological targets and enhance its membrane permeability. nih.govresearchgate.net The ability of the C-F bond to participate in hydrogen bonding is a unique feature that distinguishes it from a simple methoxy (B1213986) group.

The thioamide moiety can be readily converted to other functional groups, further expanding the synthetic utility of this compound. For instance, thioamides can be hydrolyzed to the corresponding amides or reduced to amines. These transformations allow for the incorporation of the 2-(difluoromethoxy)phenyl fragment into a wider range of molecular architectures.

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify new biologically active compounds. This compound is an excellent starting point for DOS strategies due to the multiple reactive sites within the molecule.

A DOS approach utilizing this compound could involve a branching pathway where the thioamide is subjected to a variety of reaction conditions to generate a library of diverse heterocyclic cores. For example, one portion of the starting material could be used in a Hantzsch thiazole synthesis, another in a Gewald aminothiophene synthesis, and a third in an oxidative dimerization to form 1,2,4-thiadiazoles.

Further diversification can be achieved by varying the other reactants in these multicomponent reactions. By using a range of α-haloketones in the Hantzsch synthesis or different activated nitriles in the Gewald synthesis, a multitude of unique products can be generated from a single starting material. The resulting heterocyclic scaffolds can then be further functionalized to increase the complexity and diversity of the library.

Table 2: Potential Diversity Points in a DOS Approach with this compound

| Reaction Type | Diversity Input 1 | Diversity Input 2 | Resulting Scaffold |

| Hantzsch Thiazole Synthesis | This compound | Various α-Haloketones | Substituted Thiazoles |

| Gewald Aminothiophene Synthesis | This compound | Various Activated Nitriles | Substituted Aminothiophenes |

| 1,2,4-Thiadiazole Synthesis | This compound | Various Thioamides | Unsymmetrical 1,2,4-Thiadiazoles |

| Pyrimidine Synthesis | This compound | Various 1,3-Dicarbonyls | Substituted Pyrimidines |

Integration into Automated Synthesis Platforms

The increasing demand for the rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms. researchgate.netresearchgate.netnih.gov These systems, often employing flow chemistry or robotic handling of reagents, can significantly accelerate the drug discovery process. The reactions involving this compound are well-suited for integration into such platforms.

Many of the heterocyclic forming reactions discussed, such as the Hantzsch and Gewald syntheses, are often high-yielding and proceed under relatively mild conditions, making them amenable to automation. scribd.com The use of solid-supported reagents or scavengers can facilitate the purification of the products in a flow-through manner, a key requirement for automated synthesis.

The development of a synthetic route to this compound that can be performed in a flow reactor would be the first step towards its integration into an automated platform. Subsequent modules could then be designed to perform various cyclization and functionalization reactions, allowing for the automated generation of a library of diverse molecules based on this versatile building block. This approach would enable the rapid exploration of the chemical space around the 2-(difluoromethoxy)phenyl motif, accelerating the discovery of new lead compounds in medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 2 Difluoromethoxy Benzothioamide and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a novel compound such as 2-(Difluoromethoxy)benzothioamide. This technique provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its molecular formula. For this compound (C₈H₇F₂NOS), the expected exact mass can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm its elemental composition.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are conducted to analyze the fragmentation patterns of the molecule. thermofisher.com By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic daughter ions are generated, which provide valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the difluoromethoxy group: Cleavage of the C-O bond could result in the loss of a neutral CHF₂O radical or related fragments.

Thioamide group fragmentation: The C-N bond of the thioamide can cleave, and fragmentation of the C=S bond or loss of H₂S might be observed.

Benzene (B151609) ring fragmentation: Characteristic losses from the aromatic ring can also occur.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. While direct data for the target compound is unavailable, the table below illustrates typical HRMS fragmentation data for a related difluoromethoxy-containing compound, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole (C₈H₆F₂N₂OS), which demonstrates the principle of fragmentation analysis. ossila.comchemicalbook.com

Table 1: Illustrative HRMS Fragmentation Data for an Analogous Compound This data is for 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole and is presented for illustrative purposes.

| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Putative Fragment Structure/Loss |

|---|---|---|---|

| 217.0242 [M+H]⁺ | 35 | 166.02 | [M+H - CHF₂]⁺ |

| 217.0242 [M+H]⁺ | 65 | 151.04 | [M+H - H₂S - OCF₂]⁺ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals of this compound.

Given the substituted benzene ring, spectral overlap in the 1D ¹H NMR spectrum is likely. 2D NMR techniques are essential to resolve these ambiguities. cymitquimica.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, allowing for the assignment of their relative positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the benzene ring.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for benzamides and related structures. bmrb.io

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~195-205 |

| C1 | - | ~140-145 |

| C2 | - | ~150-155 (t, J_CF) |

| C3 | ~7.6-7.8 | ~125-128 |

| C4 | ~7.4-7.6 | ~130-133 |

| C5 | ~7.3-7.5 | ~124-127 |

| C6 | ~7.7-7.9 | ~128-131 |

| NH₂ | ~8.0-9.5 (broad s) | - |

¹⁹F NMR is highly sensitive and provides crucial information about the electronic environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the two equivalent fluorine atoms of the -OCF₂H group. This signal would appear as a doublet due to coupling with the geminal proton (²J_FH). The chemical shift of this signal is sensitive to the electronic nature of the rest of the molecule. rsc.org The large chemical shift range of ¹⁹F NMR makes it an excellent probe for structural changes.

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline or amorphous solid form. This technique can provide information that is complementary to solution-state NMR and X-ray crystallography. For instance, ssNMR can determine the number of crystallographically inequivalent molecules in the unit cell, probe intermolecular interactions such as hydrogen bonding involving the thioamide N-H protons, and characterize molecular dynamics in the solid state.

X-ray Crystallography for Precise Molecular Structure Elucidation

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would yield exact bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds formed by the thioamide group and potential non-covalent interactions involving the fluorine atoms. Studies on related molecules like 2-fluorobenzamide (B1203369) have shown that fluorine substitution can influence crystal packing and suppress disorder. osti.gov An X-ray structure of a related fluorinated compound showed that the OCF₂H group was not in the plane of the aromatic ring. nih.gov This type of conformational information is critical for understanding the molecule's properties.

Table 3: Illustrative Crystallographic Data for an Analogous Compound This data is for 2-benzoylamino-N'-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide and is presented for illustrative purposes. st-andrews.ac.uk

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.4321 (8) |

| c (Å) | 12.5432 (7) |

| β (°) | 98.765 (3) |

| Volume (ų) | 1934.5 (2) |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. osti.govspectrabase.com Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of each observed band to a specific molecular motion. nih.govresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the region of 3300-3100 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

C-H stretching (aromatic and OCF₂H): Aromatic C-H stretches appear above 3000 cm⁻¹, while the C-H stretch of the difluoromethoxy group would be found around 2900-3000 cm⁻¹.

C=S stretching (Thioamide I band): This is a complex vibration with significant contributions from C-N stretching and is expected in the 1200-1000 cm⁻¹ region.

C-N stretching (Thioamide II band): Found in the 1550-1450 cm⁻¹ range.

C-F stretching: Strong absorptions are expected in the 1100-1000 cm⁻¹ region.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3100 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| OCF₂H C-H Stretch | 3000 - 2900 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| Thioamide II (C-N stretch) | 1550 - 1450 | IR |

| Thioamide I (C=S stretch) | 1200 - 1000 | IR |

| C-O-C Stretch | 1250 - 1150 | IR |

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Greener Synthetic Methods

The synthesis of thioamides, including 2-(Difluoromethoxy)benzothioamide, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes.

A promising green approach for the synthesis of benzothioamides involves the use of supercritical carbon dioxide (CO₂) as a reaction medium. mdpi.com This method offers an alternative to volatile organic solvents and has been shown to be effective in the thiolysis of benzonitriles to produce benzothioamides with high yields. mdpi.com Another avenue for greener synthesis is the utilization of water as a solvent, which is both environmentally friendly and cost-effective. rsc.orgrsc.org The development of catalyst-free or metal-free reaction conditions, potentially facilitated by microwave irradiation or deep eutectic solvents (DESs), represents a significant step towards sustainability. rsc.orgrsc.orgrsc.org For instance, the Willgerodt–Kindler reaction, a three-component condensation of a carbonyl compound, sulfur, and an amine, can be performed in a choline (B1196258) chloride-urea-based DES, acting as both the solvent and catalyst. rsc.org

A plausible and sustainable route to this compound could start from the corresponding 2-(difluoromethoxy)benzonitrile. The conversion of nitriles to thioamides can be achieved using various sulfur sources under green conditions. mdpi.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org Research into optimizing these conversions for fluorinated substrates will be crucial.

Table 1: Potential Green Synthetic Approaches for this compound

| Method | Key Features | Potential Advantages |

| Supercritical CO₂ | Use of a green solvent. | Reduced use of volatile organic compounds, high yields. mdpi.com |

| Aqueous Synthesis | Water as the reaction medium. | Environmentally benign, low cost, potential for simplified workup. rsc.orgrsc.org |

| Microwave-Assisted | Accelerated reaction rates. | Reduced reaction times, improved energy efficiency. rsc.org |

| Deep Eutectic Solvents | Biodegradable and recyclable solvent/catalyst system. | Reduced waste, potential for catalyst-free reactions. rsc.org |

| Catalyst-Free Thiolysis | Avoidance of metal catalysts. | Reduced cost and environmental impact, simplified purification. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is anticipated to be rich and varied, influenced by the interplay of the benzothioamide core and the strongly electron-withdrawing difluoromethoxy group. The thioamide functional group itself is a versatile synthon, capable of participating in a range of chemical transformations.

The presence of the -OCF₂H group is expected to significantly impact the electronic properties of the aromatic ring and the thioamide moiety. As an electron-withdrawing group, it will likely enhance the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. This could facilitate reactions such as the conversion to amides, nitriles, or other heterocyclic systems. jst.go.jp The difluoromethoxy group can also influence the regioselectivity of reactions on the benzene (B151609) ring.

Future research could explore the cyclization reactions of this compound to form various heterocyclic compounds, such as benzothiazoles, which are known for their diverse biological activities. organic-chemistry.orgaps.org The thioamide can also serve as a precursor for the synthesis of other sulfur-containing heterocycles. Investigations into its behavior in cycloaddition reactions and its potential as a ligand in organometallic chemistry could also unveil novel transformation pathways.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the structure, electronic properties, and reactivity of this compound before extensive experimental work is undertaken. researchgate.netresearchgate.net

DFT calculations can provide valuable insights into the molecule's geometry, bond lengths, and bond angles. More importantly, it can be used to determine key electronic parameters that govern reactivity. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. The HOMO-LUMO gap, for instance, is a good indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, computational models can be employed to simulate reaction mechanisms and calculate activation energies for various potential transformations. This can help in predicting the most likely reaction pathways and in designing experiments to favor desired products. For example, modeling the nucleophilic attack on the thiocarbonyl carbon can help in understanding how the difluoromethoxy group influences the reaction rate and regioselectivity. Structure-activity relationship studies, guided by computational analysis, can accelerate the discovery of new applications for this compound. rsc.org

Table 2: Key Parameters from Computational Modeling and Their Significance

| Parameter | Significance |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Electron Density Distribution | Reveals regions of high and low electron density, predicting sites for electrophilic and nucleophilic attack. |

| Reaction Energy Profiles | Helps in understanding reaction mechanisms and predicting product formation. |

Role in Material Science or Advanced Chemical Technologies

The unique combination of a fluorinated group and a thioamide moiety in this compound suggests its potential utility in the development of advanced materials with tailored properties. Fluorinated polymers, for instance, are known for their unique characteristics such as high thermal stability, chemical resistance, and specific optical and dielectric properties. acs.orgmsesupplies.comtufts.eduweebly.com

The incorporation of this compound as a monomer or a functional additive in polymers could lead to materials with interesting properties. Polythioamides have been shown to be effective in binding metal ions, suggesting potential applications in areas such as precious metal recovery or as recyclable catalysts. researchgate.netchemrxiv.org The presence of the difluoromethoxy group could further enhance the performance and selectivity of such materials.

Moreover, fluorinated aromatic compounds are being explored for their use in organic electronics and photonics. mdpi.com The electronic properties of this compound, which can be tuned by the difluoromethoxy group, might make it a suitable building block for the synthesis of novel organic semiconductors or light-emitting materials. The thioamide group itself has been shown to have interesting photophysical properties, including the ability to act as a photoswitchable unit. acs.org The investigation of the optical and electronic properties of polymers and materials derived from this compound could open up new avenues in material science. msesupplies.comtufts.eduweebly.comyoutube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Difluoromethoxy)benzothioamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via condensation of 2-aminobenzenethiol with a difluoromethoxy-substituted carbonyl precursor. Purification typically involves silica gel column chromatography, with yields influenced by substituents and reaction conditions. For example, adjusting stoichiometry, temperature, and reaction time can improve yields, as seen in analogous thiobenzanilide syntheses (15–86% yields) . Optimization may also involve selecting appropriate catalysts or solvents to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Infrared (IR) spectroscopy identifies thiocarbonyl (C=S) and difluoromethoxy (O-CF) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) resolves aromatic protons, difluoromethoxy splitting patterns, and sulfur-linked carbons. Mass spectrometry (MS) confirms molecular weight. These methods are standard for structurally similar thioureas and benzothioamides .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

- Methodology : Cell viability assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, HeLa) provide initial antitumor activity data. Enzyme inhibition assays (e.g., kinase or protease targets) can screen for mechanistic pathways. Reference studies on thiobenzanilides with trifluoromethyl groups demonstrate this approach .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing nature of the difluoromethoxy group enhances electrophilicity at the thiocarbonyl sulfur, facilitating nucleophilic attack. Computational studies (e.g., DFT) can quantify charge distribution, while kinetic experiments compare reaction rates with non-fluorinated analogs. Similar reactivity is observed in sulfonyl chloride derivatives .

Q. What strategies prevent sulfone byproduct formation during oxidation of this compound derivatives?

- Methodology : Controlled oxidation conditions (e.g., using HO or meta-chloroperbenzoic acid at low temperatures) minimize overoxidation. Monitoring reaction progress via HPLC or TLC ensures timely termination. This is critical in pantoprazole synthesis, where sulfone impurities are tightly regulated .

Q. How does the difluoromethoxy group affect binding affinity to biological targets compared to non-fluorinated analogs?

- Methodology : Comparative molecular docking and surface plasmon resonance (SPR) studies reveal enhanced hydrophobic interactions and metabolic stability due to fluorine’s lipophilicity. For example, difluoromethoxy-substituted thioureas show improved enzyme binding compared to methoxy analogs .

Q. What advanced chromatographic methods resolve structural isomers or impurities in this compound?

- Methodology : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) separates closely related impurities. Pharmacopeial standards for pantoprazole-related compounds validate this approach, with detection limits ≤0.15% .

Q. Can computational modeling predict the metabolic pathways of this compound?

- Methodology : In silico tools (e.g., CYP450 enzyme simulations) identify potential oxidation sites (e.g., sulfur or difluoromethoxy groups). Coupled with in vitro microsomal assays, this predicts metabolites and guides structural modifications to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.